
Cyclohexanecarboxylic acid, 2-(1-ethyl-1-methylprop-2-ynylcarbamoyl)-, 2,2,2-trifluoroethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-TRIFLUOROETHYL 2-{[(1-ETHYL-1-METHYL-2-PROPYNYL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLATE is a fluorinated organic compound known for its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-TRIFLUOROETHYL 2-{[(1-ETHYL-1-METHYL-2-PROPYNYL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLATE typically involves multiple steps. One common method includes the reaction of trifluoroethylamine with cyclohexanecarboxylic acid derivatives under controlled conditions. The reaction is often catalyzed by specific reagents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications .
化学反応の分析
Types of Reactions
2,2,2-TRIFLUOROETHYL 2-{[(1-ETHYL-1-METHYL-2-PROPYNYL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLATE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethanesulfonic acid, lithium aluminum hydride, and various nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoroethyl ketones, while reduction can produce trifluoroethyl alcohols .
科学的研究の応用
2,2,2-TRIFLUOROETHYL 2-{[(1-ETHYL-1-METHYL-2-PROPYNYL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoroethyl groups into target molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,2,2-TRIFLUOROETHYL 2-{[(1-ETHYL-1-METHYL-2-PROPYNYL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLATE involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
2,2,2-Trifluoroethylamine: A related compound with similar trifluoroethyl functionality, used in various chemical reactions.
2,2,2-Trifluoroethyl trifluoromethanesulfonate: Another fluorinated compound with distinct reactivity and applications.
1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: Known for its use as a solvent and additive in various industrial applications.
Uniqueness
2,2,2-TRIFLUOROETHYL 2-{[(1-ETHYL-1-METHYL-2-PROPYNYL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLATE stands out due to its unique combination of trifluoroethyl and cyclohexanecarboxylate groups. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
特性
分子式 |
C16H22F3NO3 |
|---|---|
分子量 |
333.35 g/mol |
IUPAC名 |
2,2,2-trifluoroethyl 2-(3-methylpent-1-yn-3-ylcarbamoyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C16H22F3NO3/c1-4-15(3,5-2)20-13(21)11-8-6-7-9-12(11)14(22)23-10-16(17,18)19/h1,11-12H,5-10H2,2-3H3,(H,20,21) |
InChIキー |
AHVXFPCEJRLQSW-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C#C)NC(=O)C1CCCCC1C(=O)OCC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


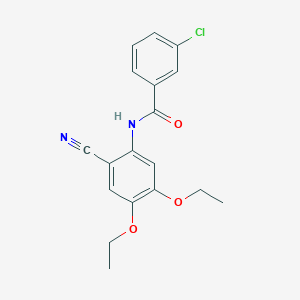
![4-chloro-N-{1,1,1,3,3,3-hexafluoro-2-[(5-methylpyridin-2-yl)amino]propan-2-yl}benzamide](/img/structure/B11080595.png)
![2-[3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11080603.png)

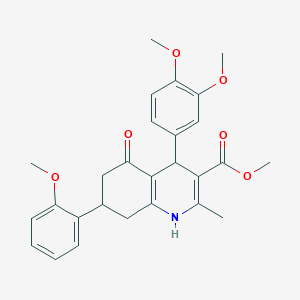
![2-[(2-cyanophenyl)sulfanyl]-N-[4-(morpholine-4-sulfonyl)phenyl]benzamide](/img/structure/B11080615.png)
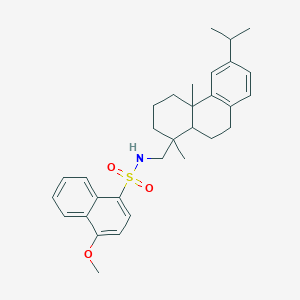
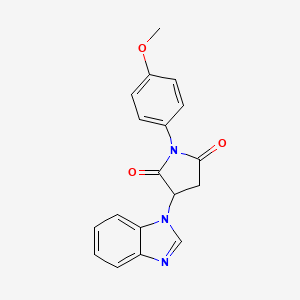
![N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3-cyclohexylpropanamide](/img/structure/B11080648.png)
![7-[2-Hydroxy-3-(piperidin-2-ylideneamino)-propyl]-1,3-dimethyl-3,7-dihydro-purine-2,6-dione](/img/structure/B11080654.png)
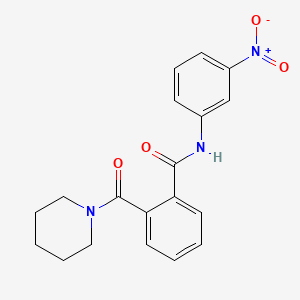
![{1-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B11080668.png)
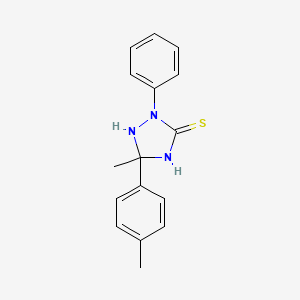
![3-{(Z)-[2-(3-iodo-4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzoate](/img/structure/B11080678.png)
